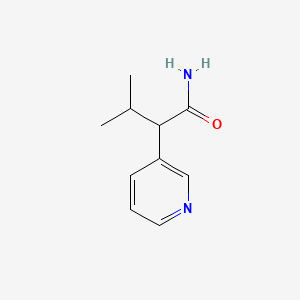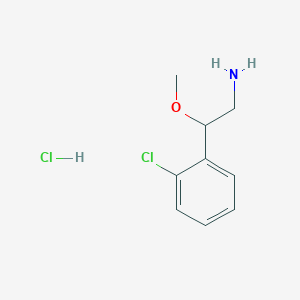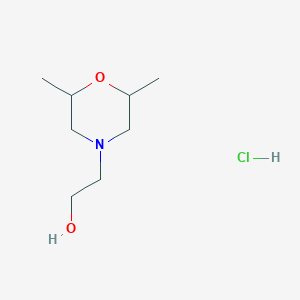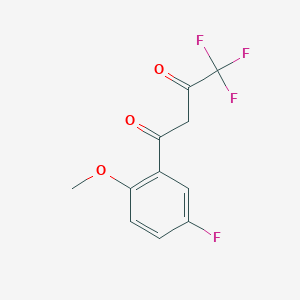
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione, also known as 4,4,4-TFMB, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent in organic synthesis and has been used to synthesize a variety of compounds, including polymorphic forms of pharmaceuticals, pesticides, and food additives. It is also used in the preparation of various polymers and catalysts. In addition, 4,4,4-TFMB has been used in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and food additives.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione is not completely understood. However, it is believed to involve the formation of a transient complex between the reagent and the substrate, followed by the nucleophilic displacement of the leaving group. This reaction is thought to proceed through a series of intermediate steps, including the formation of a cationic species, the formation of a carbanion, and the formation of a carbonium ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. It has also been shown to have no significant effect on the growth and development of plants and animals.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has several advantages for laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis. It is also relatively inexpensive and has a high purity. However, it has some limitations. It is a volatile compound and can be difficult to handle and store. In addition, it is a highly reactive compound and can be explosive at high temperatures.
Orientations Futures
There are a number of potential future directions for research into 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione. These include further investigation into the mechanism of action of the compound, as well as the development of new synthetic methods for its synthesis. In addition, further research into the biochemical and physiological effects of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione could provide valuable insight into its potential applications in medicine, agriculture, and food science. Finally, more research into the potential uses of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione in the synthesis of fluorescent dyes and fluorescent proteins could open up new avenues for research into the production of novel materials.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and food additives. It has also been used to synthesize a variety of polymorphic forms of pharmaceuticals, pesticides, and food additives. In addition, 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has been used in the synthesis of a variety of polymers and catalysts, as well as in the synthesis of various fluorescent dyes and fluorescent proteins.
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-18-9-3-2-6(12)4-7(9)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTGIUPYSQAVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










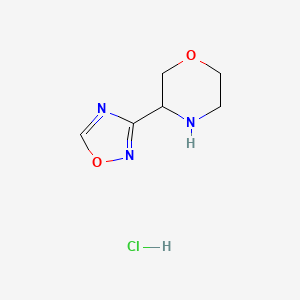
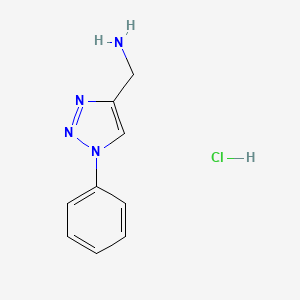
![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

